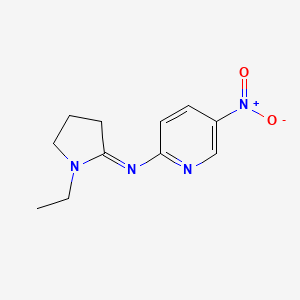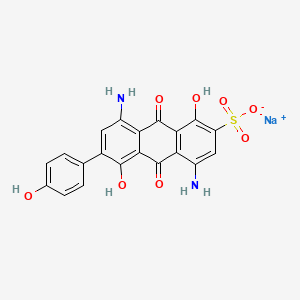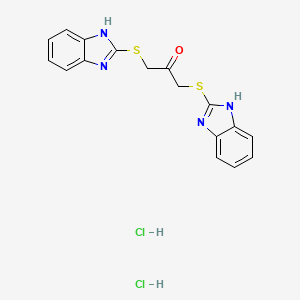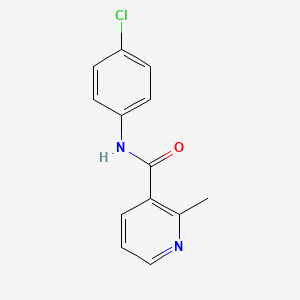
3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- is an organic compound with the molecular formula C12H9ClN2O It is a derivative of pyridinecarboxamide, where the amide nitrogen is substituted with a 4-chlorophenyl group and the 2-position of the pyridine ring is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- typically involves the reaction of 3-pyridinecarboxylic acid with 4-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting intermediate is then methylated at the 2-position of the pyridine ring using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
On an industrial scale, the production of 3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- can be achieved through a similar synthetic route but optimized for larger quantities. This may involve the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxamide, N-(4-chlorophenyl)-: Lacks the methyl group at the 2-position of the pyridine ring.
3-Pyridinecarboxamide, N-(4-bromophenyl)-2-methyl-: Substitutes the chlorine atom with a bromine atom.
3-Pyridinecarboxamide, N-(4-methylphenyl)-2-methyl-: Substitutes the chlorine atom with a methyl group.
Uniqueness
3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group and the methyl group at the 2-position of the pyridine ring can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to similar compounds .
Properties
CAS No. |
93287-09-3 |
|---|---|
Molecular Formula |
C13H11ClN2O |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O/c1-9-12(3-2-8-15-9)13(17)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H,16,17) |
InChI Key |
YJNHDQGKCZFJER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


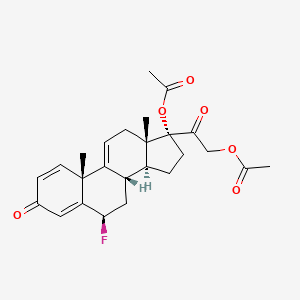

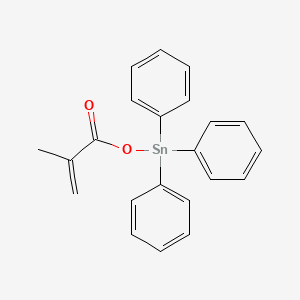
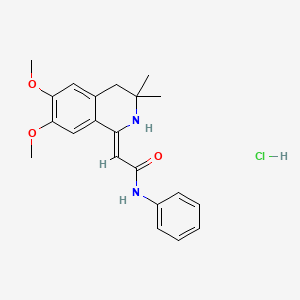

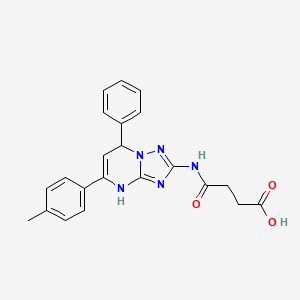
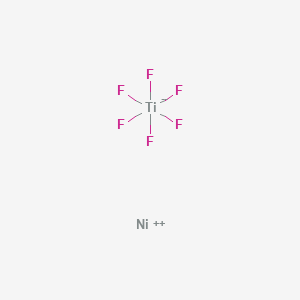
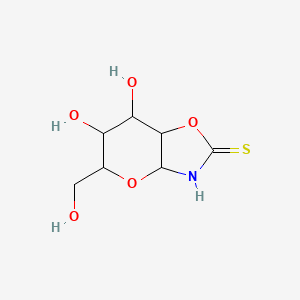
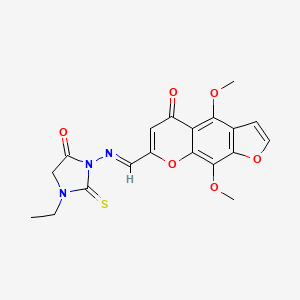
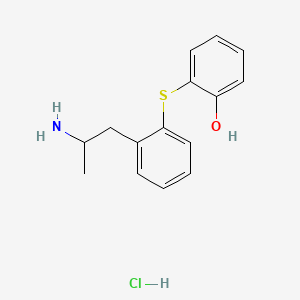
![N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide](/img/structure/B15182234.png)
